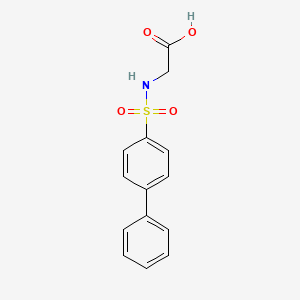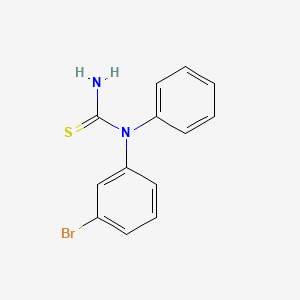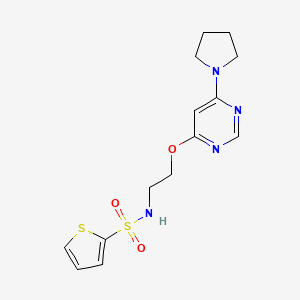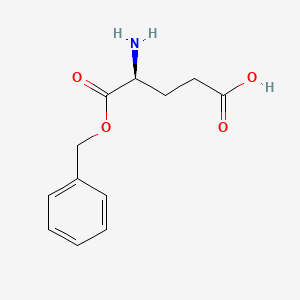
(Biphenyl-4-sulfonylamino)-acetic acid
描述
化合物PD047650 是一种基质金属蛋白酶-12(MMP-12)抑制剂。 MMP-12是一种参与细胞外基质成分分解的酶,其抑制在多种治疗领域引起关注,包括炎症性疾病和癌症 .
准备方法
合成路线和反应条件
PD047650 的合成涉及多个步骤,从市售起始原料开始。合成路线通常包括:
核心结构的形成: 这涉及通过一系列缩合和环化反应构建分子的中心支架。
官能团修饰: 引入特定的官能团以增强对MMP-12的抑制活性。这可能涉及烷基化、酰化和卤化等反应。
纯化和表征: 最终化合物使用柱色谱等技术进行纯化,并使用核磁共振(NMR)和质谱(MS)等光谱方法进行表征。
工业生产方法
PD047650 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及自动化合成和高通量纯化技术。反应条件受到严格控制,以确保一致性和可重复性。
化学反应分析
反应类型
PD047650: 经历各种化学反应,包括:
氧化: 该化合物可在特定条件下氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在回流或室温等条件下使用卤化物和有机金属化合物等试剂。
主要产物
从这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生具有改变的生物活性的氧化衍生物,而取代反应可以引入增强或修饰化合物性质的新官能团。
科学研究应用
PD047650: 具有广泛的科学研究应用:
化学: 用作探针来研究MMP-12的活性和抑制。
生物学: 研究其在调节细胞外基质降解和其对细胞过程的影响中的作用。
医学: 探索其作为涉及过度基质降解疾病(如慢性阻塞性肺病(COPD)和某些癌症)的潜在治疗剂。
工业: 用于开发用于检测MMP-12活性的诊断工具和分析方法。
作用机制
PD047650: 通过与MMP-12的活性位点结合而发挥其作用,从而抑制其酶活性。这种抑制阻止了细胞外基质成分的分解,这在过度基质降解有害的条件下至关重要。分子靶标包括MMP-12活性位点中的锌离子,所涉及的途径与细胞外基质周转的调节有关。
相似化合物的比较
PD047650: 作为MMP-12抑制剂,其高特异性和效力是独一无二的。类似的化合物包括:
PD166793: 另一种具有不同核心结构的MMP-12抑制剂。
马瑞玛司他: 一种广谱MMP抑制剂,对多种MMP(包括MMP-12)具有活性。
巴替马司他: 与马瑞玛司他类似,但具有不同的药代动力学特性。
PD047650 的独特性在于其对MMP-12的选择性抑制,使其成为研究这种酶在各种生物过程和疾病中的特定作用的有价值的工具。
属性
IUPAC Name |
2-[(4-phenylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2540926.png)


![N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2540933.png)
![2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2540935.png)
![2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2540936.png)
![3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2540937.png)



![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2540948.png)
![2-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2540949.png)
